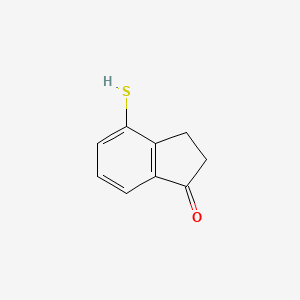
4-Mercapto-indan-1-one
Vue d'ensemble
Description
4-Mercapto-indan-1-one is an organic compound that belongs to the class of indanones, which are characterized by a fused benzene and cyclopentanone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-indan-1-one typically involves the cyclization of 3-arylpropionic acids or their derivatives One common method is the intramolecular Friedel-Crafts acylation, where 3-arylpropionic acid is treated with a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the indanone core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. Green chemistry approaches, such as the use of microwave irradiation and ultrasound, have also been explored to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Mercapto-indan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the indanone ring can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides when reacted with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, electrophiles
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Thioethers, disulfides
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce cytotoxicity in cancer cells.
Industry: It is used in the synthesis of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Mercapto-indan-1-one involves its interaction with cellular thiols and enzymes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its cytotoxic effects. The compound may also interfere with cellular signaling pathways, leading to apoptosis or other cellular responses .
Comparaison Avec Des Composés Similaires
Indan-1-one: Lacks the mercapto group, making it less reactive in certain chemical reactions.
4-Hydroxy-indan-1-one: Contains a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
4-Amino-indan-1-one: The presence of an amino group provides different biological activity and chemical properties.
Uniqueness: 4-Mercapto-indan-1-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Propriétés
Numéro CAS |
1273663-71-0 |
|---|---|
Formule moléculaire |
C9H8OS |
Poids moléculaire |
164.222 |
Nom IUPAC |
4-sulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8OS/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,11H,4-5H2 |
Clé InChI |
VOJKXYVZPDWWLP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C1C(=CC=C2)S |
Synonymes |
4-SULFANYL-2,3-DIHYDRO-1H-INDEN-1-ONE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B594946.png)

![2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide](/img/structure/B594949.png)
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)


